molecular formula C12H14O3 B13351723 Benzyl (S)-tetrahydrofuran-3-carboxylate

Benzyl (S)-tetrahydrofuran-3-carboxylate

Cat. No.: B13351723
M. Wt: 206.24 g/mol
InChI Key: AESYHJVBIDLNFH-NSHDSACASA-N
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Description

Benzyl (S)-tetrahydrofuran-3-carboxylate is a chiral ester derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a benzyl ester group. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis, pharmaceutical intermediates, and catalysis. The compound’s structure combines the rigidity of the THF ring with the reactivity of the ester group, enabling its use in constructing complex molecules, such as bioactive natural products or enzyme inhibitors.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (3S)-oxolane-3-carboxylate

InChI

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1

InChI Key

AESYHJVBIDLNFH-NSHDSACASA-N

Isomeric SMILES

C1COC[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-tetrahydrofuran-3-carboxylate typically involves the esterification of (S)-tetrahydrofuran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl (S)-tetrahydrofuran-3-methanol.

    Substitution: Various benzyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

Benzyl (S)-tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydrofuran ring provides structural stability. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Benzyl (S)-tetrahydrofuran-3-carboxylate with structurally related esters, focusing on substituents, yields, and physical properties derived from synthetic studies:

Compound Name Yield (%) Boiling Point (°C/Torr) Refractive Index (nD) Density (g/cm³) Elemental Analysis (C/H)
This compound - - - - -
Ethyl 3-ethyl-2-oxo-5-(propoxymethyl)THF-3-carboxylate 83% 109–111 / 1 1.4515 1.0245 C 60.50; H 8.10 (Found)
Ethyl 3-butyl-5-(propoxymethyl)-2-oxo-THF-3-carboxylate 79% 115–116 / 1 1.4525 1.0193 C 64.05; H 9.35 (Found)

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., butyl vs. ethyl) increase boiling points and carbon content but reduce synthetic yields slightly .
Pharmacological Relevance

While this compound lacks direct clinical data, its structural analog benzyl benzoate (BB) is widely used as a scabicide. highlights BB’s 87% cure rate in scabies treatment, surpassing permethrin (27%), likely due to its acaricidal mechanism and lower resistance development . However, BB’s irritant side effects (24% incidence of burning) contrast with the unstudied safety profile of this compound.

Enantiomeric Considerations

The (S)-configuration of this compound distinguishes it from racemic or (R)-forms. For example, lists suppliers for enantiomerically pure benzyl tetrahydrofuran/pyrrolidine carboxylates, emphasizing the commercial and pharmacological value of stereochemistry. Enantiomeric differences can drastically alter bioavailability and target binding, as seen in benzazepine-based drugs ().

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure, while 2D NMR (e.g., COSY, NOESY) resolves stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) separate enantiomers to determine enantiomeric excess (ee) ≥98% .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 236.12) and fragmentation patterns .

How can researchers address discrepancies in spectroscopic data when synthesizing this compound under varying conditions?

Advanced
Discrepancies in NMR shifts or HPLC retention times often arise from:

  • Solvent polarity effects : Deuterated solvents (CDCl3 vs. DMSO-d6) alter chemical shifts; cross-reference with literature data for consistency .
  • Impurity profiles : Use preparative HPLC to isolate intermediates and re-analyze to distinguish between byproducts and stereoisomers .
  • Temperature-dependent equilibria : For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) resolves conformational ambiguities .

What strategies are employed to enhance the enantiomeric excess (ee) of this compound during synthesis?

Q. Advanced

  • Chiral catalysts : Asymmetric catalysis with Ru(II)-Pheox complexes achieves >90% ee in cyclization steps .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents (e.g., (R)-limonene) amplifies ee .

What are the key intermediates in the synthesis of this compound, and how are their structures validated?

Basic
Critical intermediates include:

  • Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate : Validated via IR spectroscopy (C=O stretch at 1740 cm⁻¹) and X-ray crystallography .
  • Benzyl-protected oxetane derivatives : Confirmed by mass spectrometry (e.g., [M+Na]+ at m/z 298.15) and elemental analysis (C: 64.05% vs. calc. 63.97%) .

How do solvent polarity and temperature influence the cyclization efficiency in the formation of the tetrahydrofuran ring?

Q. Advanced

  • Solvent effects : Polar solvents (DMF, ε = 37) stabilize transition states, increasing cyclization rates by 30–50% compared to non-polar solvents (toluene) .
  • Temperature thresholds : Reactions at 70°C achieve ~85% yield vs. 45% at 25°C, but exceeding 90°C promotes racemization .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >95% ee .

What are the documented biological targets or pharmacological activities associated with this compound derivatives?

Q. Basic

  • Enzyme inhibition : Derivatives exhibit IC50 values <10 µM against serine hydrolases, suggesting potential as anti-inflammatory agents .
  • Receptor binding : Structural analogs show affinity for GABAA receptors (Ki = 120 nM) in rodent models .
  • Antimicrobial activity : MIC values of 8 µg/mL against Staphylococcus aureus have been reported for related tetrahydrofuran esters .

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